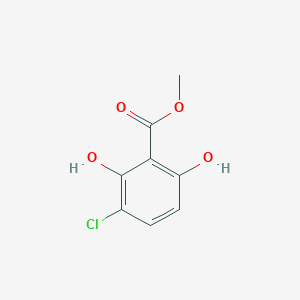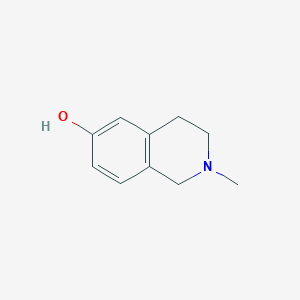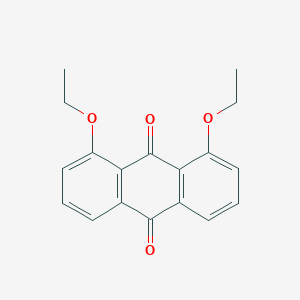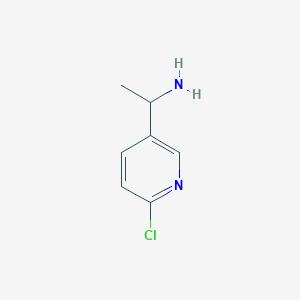
1-(6-Chloro-pyridin-3-YL)-ethylamine
概要
説明
This would include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and reaction conditions.Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, including bond lengths and angles, hybridization states, and any notable structural features.Chemical Reactions Analysis
This would involve detailing the chemical reactions the compound can undergo, including any catalysts required, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This would involve detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).科学的研究の応用
1. Crystallography and Material Science
- Application Summary: The compound “1-[(6-Chloro-pyridin-3-yl)meth-yl]-imidazolidin-2-one” is studied in the field of crystallography . This compound has a dihedral angle between the pyridine ring and imidazoline ring mean plane .
- Methods of Application: The crystal structure of the compound was elucidated using single crystal X-ray diffraction method . In the crystal, N-H⋯O hydrogen bonds link pairs of molecules to form inversion dimers .
- Results: The study found that weak C-H⋯N hydrogen bonds and π-π stacking interactions between pyridine rings are observed .
2. Optoelectronics
- Application Summary: A compound “2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide” has been synthesized and studied for its potential in optoelectronic applications .
- Methods of Application: Single crystals of the compound were grown by slow evaporation technique and the crystal structure was elucidated by single crystal X-ray diffraction method . Density functional theory (DFT) calculations were used to predict the molecular geometry and comprehend the electronic structure, vibrational spectra, natural bonding orbitals (NBO), frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) .
- Results: The compound exhibited significant two-photon absorption and nonlinear refraction under the continuous wave (CW) regime . The nonlinear optical parameters were calculated using time-dependent Hartree–Fock (TDHF) method . The results suggested that the studied molecule could be a potential nonlinear optical (NLO) material for frequency generator, optical limiters and optical switching applications .
3. Insecticides
- Application Summary: The compound “N-{1-[(6-chloro-3-pyridyl)methyl]-4,5-dihydroimidazol-2-yl}nitramide”, also known as imidacloprid, has been used in the field of insecticides . Imidacloprid is a systemic insecticide that acts as an insect neurotoxin and belongs to a class of chemicals called the neonicotinoids .
- Methods of Application: Imidacloprid is applied to plants or seeds and is taken up by the plant’s vascular system and expressed through the plant tissue, providing protection against sucking insects .
- Results: Imidacloprid has been found to be effective against a variety of insects, including aphids, whiteflies, thrips, leafhoppers, leafminers, sawflies, mole crickets, turf pests, and some beetles .
4. Pharmaceutical Research
- Application Summary: The compound “1-[(6-Chloro-pyridin-3-yl)meth-yl]-imidazolidin-2-one” has been studied in the field of pharmaceutical research . This compound has a dihedral angle between the pyridine ring and imidazoline ring mean plane .
- Methods of Application: The crystal structure of the compound was elucidated using single crystal X-ray diffraction method . In the crystal, N-H⋯O hydrogen bonds link pairs of molecules to form inversion dimers .
- Results: The study found that weak C-H⋯N hydrogen bonds and π-π stacking interactions between pyridine rings are observed .
Safety And Hazards
This would involve detailing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
将来の方向性
This would involve discussing potential future research directions or applications for the compound.
Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a comprehensive analysis, I would recommend consulting a variety of sources, including scientific literature, databases, and textbooks.
特性
IUPAC Name |
1-(6-chloropyridin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVNENIAEVSUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-pyridin-3-YL)-ethylamine | |
CAS RN |
132219-51-3 | |
| Record name | 1-(6-chloropyridin-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





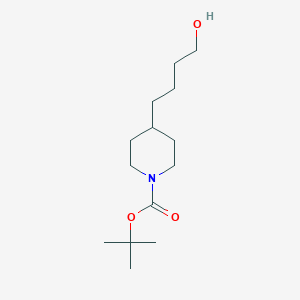

![Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate](/img/structure/B172536.png)
![Imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B172539.png)

